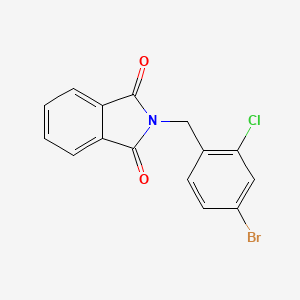
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H9BrClNO2 . It has a molecular weight of 350.59 . This compound is part of the isoindoline family, which is present in a wide array of bioactive molecules .
Synthesis Analysis
The synthesis of isoindoline derivatives, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, has been achieved using simple heating and relatively quick solventless reactions . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is characterized by an isoindoline-1,3-dione core, which is a heterocyclic ring, with a bromo-chlorobenzyl group attached .Chemical Reactions Analysis
Isoindolines, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Physical And Chemical Properties Analysis
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a solid at room temperature . It has a molecular weight of 350.59 and a molecular formula of C15H9BrClNO2 .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to have diverse chemical reactivity and promising applications . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds are also being explored for their potential use as herbicides . The unique chemical structure of these compounds could potentially be leveraged to develop more effective and environmentally friendly herbicides .
Colorants and Dyes
Isoindoline-1,3-dione derivatives are being used in the development of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 make them suitable for such applications .
Polymer Additives
These compounds are being investigated for their potential use as additives in polymers . Their unique chemical properties could potentially enhance the performance and durability of various types of polymers .
Organic Synthesis
Isoindoline-1,3-dione derivatives are being used in organic synthesis . They are being employed in various synthetic strategies to construct compounds with various substitution patterns .
Photochromic Materials
These compounds are also being explored for their potential use in the development of photochromic materials . These are materials that change their color when exposed to light, and isoindoline-1,3-dione derivatives could potentially enhance their performance .
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward .
Mode of Action
It is suggested that isoindoline-1,3-dione derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways . These pathways play a critical role in various physiological processes, including motor control, reward, and cognition .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have potential therapeutic applications, such as antipsychotic agents . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDZWUWQNPAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




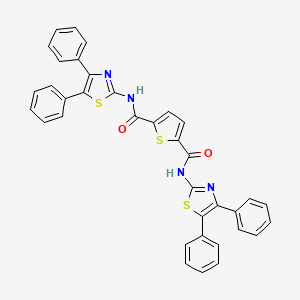
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)
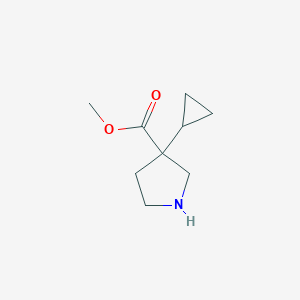
![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)
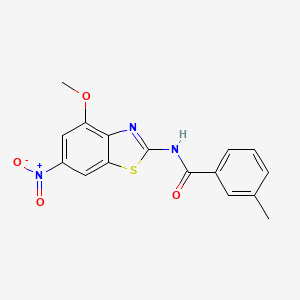
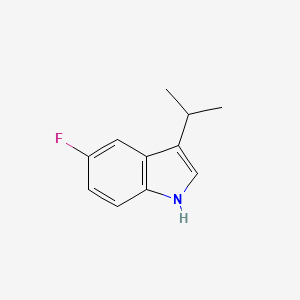
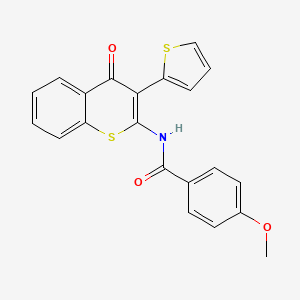
![2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2467637.png)
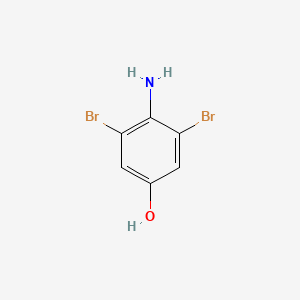
![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)